Cas no 832-01-9 (4-Methoxycinnamic Acid Methyl Ester)

L'estere metilico dell'acido 4-metossicinnamico (4-Methoxycinnamic Acid Methyl Ester) è un composto organico appartenente alla classe degli esteri cinnamici. Presenta una struttura chimica caratterizzata da un gruppo metossile in posizione para rispetto al gruppo vinilico dell'acido cinnamico, esterificato con metanolo. Questo composto è noto per la sua stabilità termica e fotochimica, che lo rende adatto per applicazioni in formulazioni fotosensibili e come intermedio nella sintesi organica. La sua solubilità in solventi organici comuni ne facilita l'utilizzo in processi chimici. In ambito cosmetico, viene studiato per le proprietà assorbenti nei confronti delle radiazioni UV. La purezza e la riproducibilità del prodotto sono garantite da rigorosi controlli di qualità durante la produzione.
4-Methoxycinnamic Acid Methyl Ester structure
832-01-9 structure
Product Name:4-Methoxycinnamic Acid Methyl Ester
Numero CAS:832-01-9
MF:C11H12O3
MW:192.211183547974
MDL:MFCD00188501
CID:94436
PubChem ID:641297
Update Time:2025-10-17

4-Methoxycinnamic Acid Methyl Ester Proprietà chimiche e fisiche

Nomi e identificatori

    • (E)-Methyl 3-(4-methoxyphenyl)acrylate
    • METHYL 4-METHOXCINNAMATE
    • Methyl 4-methoxycinnamate
    • 4-Methoxybenzeneacrylic acid methyl ester
    • 4-methoxycinnamatemethylester
    • 4-METHOXYCINNAMIC ACID METHYL ESTER
    • Cinnamate,methyl p-methoxy
    • Methyl (2E)-3-(4-Methoxyphenyl)prop-2-enoate
    • methyl ester of p-methoxycinnamic acid
    • METHYL P-METHOXYCINNAMATE
    • para-methoxycinnamic acid methylester
    • p-methoxycinnamic acid methyl ester
    • Cinnamic acid, p-methoxy-, methyl ester (6CI, 7CI, 8CI)
    • 3-(4-Methoxyphenyl)-2-propenoic acid methyl ester
    • Methyl 3-(4-methoxyphenyl)-2-propenoate
    • Methyl 3-(4-methoxyphenyl)acrylate
    • Methyl 3-(4-methoxyphenyl)propenoate
    • NSC 26461
    • methyl (2E)-3-(4-methoxyphenyl)acrylate
    • AE-641/05563005
    • methyl trans-4-methoxycinnamate
    • NS00042500
    • Q27159285
    • SCHEMBL1237222
    • AC-12823
    • (E)-Methyl4-methoxycinnamate
    • NSC-26461
    • EN300-211931
    • methyl (E)-3-(4-methoxyphenyl)prop-2-enoate
    • 832-01-9
    • 4-Methoxycinnamic acid, methyl ester
    • p-methoxy methyl cinnamate
    • Methyl3-(4-methoxyphenyl)acrylate
    • SCHEMBL1397478
    • AKOS023091012
    • W11634
    • methyl(E)-4-methoxycinnamate
    • trans(E)-p-Methoxymethylcinnamate
    • CHEBI:86901
    • methyl p-methoxy cinnamate
    • 3901-07-3
    • trans-methyl 4-methoxycinnamate
    • Cinnamic acid, p-methoxy-, methyl ester
    • methyl (E)-3-(4-methoxyphenyl)-2-propenoate
    • EINECS 223-455-9
    • W-109935
    • AI3-36063
    • methyl trans-p-methoxycinnamate
    • CS-0099561
    • MS-3707
    • Cinnamate, methyl p-methoxy-
    • 2-Propenoic acid, 3-(4-methoxyphenyl)-, methyl ester
    • 1F58T0S3Q7
    • InChI=1/C11H12O3/c1-13-10-6-3-9(4-7-10)5-8-11(12)14-2/h3-8H,1-2H3/b8-5
    • NSC26461
    • Methyl(E)-p-methoxycinnamate
    • 2-propenoic acid, 3-(4-methoxyphenyl)-, methyl ester, (2E)-
    • (E)-Methyl 4-methoxycinnamate
    • 2-Propenoic acid, 3-(4-methoxyphenyl)-, methyl ester, (E)-
    • EN300-364716
    • Methyl (E)-p-methoxycinnamate
    • MFCD00188501
    • UNII-1F58T0S3Q7
    • AKOS000295948
    • METHYL-4-METHOXYCINNAMATE
    • EINECS 212-614-8
    • FT-0618864
    • methyl-p-methoxycinnamate
    • p-Methoxymethylcinnamate
    • DTXSID401312296
    • VEZIKIAGFYZTCI-UHFFFAOYSA-N
    • methyl 3-(4-methoxyphenyl)prop-2-enoate
    • 4-Methoxycinnamate methyl ester
    • FT-0628648
    • 4-Methoxycinnamic Acid Methyl Ester
    • MDL: MFCD00188501
    • Inchi: 1S/C11H12O3/c1-13-10-6-3-9(4-7-10)5-8-11(12)14-2/h3-8H,1-2H3
    • Chiave InChI: VEZIKIAGFYZTCI-UHFFFAOYSA-N
    • Sorrisi: O=C(C=CC1C=CC(OC)=CC=1)OC

Proprietà calcolate

  • Massa esatta: 214.01500
  • Massa monoisotopica: 192.078644
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 14
  • Conta legami ruotabili: 4
  • Complessità: 203
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.6
  • Superficie polare topologica: 35.5

Proprietà sperimentali

  • Densità: 1.1503 (rough estimate)
  • Punto di fusione: 89-90°C
  • Punto di ebollizione: 268.19°C (rough estimate)
  • Punto di infiammabilità: 126.9°C
  • Indice di rifrazione: 1.4600 (estimate)
  • PSA: 74.92000
  • LogP: 2.80280

4-Methoxycinnamic Acid Methyl Ester Informazioni sulla sicurezza

4-Methoxycinnamic Acid Methyl Ester Dati doganali

  • CODICE SA:2924299090
  • Dati doganali:

    Codice doganale cinese:

    2924299090

    Panoramica:

    2924299090. Altre amidi cicliche(compresi i carbammati ciclici)(compresi i loro derivati e i loro sali). IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:30,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso, imballaggio

    Riassunto:

    2924299090. altre amidi cicliche (compresi i carbammati ciclici) e loro derivati; i loro sali. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:30,0%

4-Methoxycinnamic Acid Methyl Ester Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Alichem
A019109473-5g
(E)-Methyl 3-(4-methoxyphenyl)acrylate
832-01-9 95%
5g
$400.00 2023-08-31
Chemenu
CM277454-5g
(E)-Methyl 3-(4-methoxyphenyl)acrylate
832-01-9 95%
5g
$303 2021-06-16
TRC
M262173-500mg
4-Methoxycinnamic Acid Methyl Ester
832-01-9
500mg
$ 50.00 2022-06-04
TRC
M262173-1g
4-Methoxycinnamic Acid Methyl Ester
832-01-9
1g
$ 65.00 2022-06-04
TRC
M262173-5g
4-Methoxycinnamic Acid Methyl Ester
832-01-9
5g
$ 95.00 2022-06-04
Apollo Scientific
OR914232-5g
Methyl (2E)-3-(4-methoxyphenyl)prop-2-enoate
832-01-9 99%
5g
£56.00 2025-02-20
Apollo Scientific
OR914232-25g
Methyl (2E)-3-(4-methoxyphenyl)prop-2-enoate
832-01-9 99%
25g
£193.00 2025-02-20
Apollo Scientific
OR914232-100g
Methyl (2E)-3-(4-methoxyphenyl)prop-2-enoate
832-01-9 99%
100g
£730.00 2025-02-20
Chemenu
CM277454-5g
(E)-Methyl 3-(4-methoxyphenyl)acrylate
832-01-9 95%
5g
$303 2022-06-10
abcr
AB149100-1 g
Methyl 4-methoxycinnamate; .
832-01-9
1g
€65.70 2022-06-02

4-Methoxycinnamic Acid Methyl Ester Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Catalysts: (SP-5-41)-[1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro[[2-(1-m… Solvents: Toluene ,  Decane ;  2 min, rt → 70 °C
1.2 Catalysts: Tricyclohexylphosphine Solvents: Toluene ;  30 min, 70 °C
Riferimento
Acrylate Metathesis via the Second-Generation Grubbs Catalyst: Unexpected Pathways Enabled by a PCy3-Generated Enolate
Bailey, Gwendolyn A.; et al, Journal of the American Chemical Society, 2015, 137(23), 7318-7321

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: 4-[3,5-Bis(1,1-dimethylethyl)-4-oxo-2,5-cyclohexadien-1-ylidene]-2,6-bis(1,1-dim… Catalysts: 5H-Pyrrolo[2,1-c]-1,2,4-triazolium, 6,7-dihydro-2-(2,4,6-trimethylphenyl)-, chlo… Solvents: Dichloromethane-d2 ;  90 min, 40 °C
Riferimento
The effect of the N-mesityl group in NHC-catalyzed reactions
Mahatthananchai, Jessada; et al, Chemical Science, 2012, 3(1), 192-197

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Tributylamine Catalysts: Palladium (complexes with hydrophilic polymer with metal-coordination unit) ,  Ethenol, homopolymer, N-methylcarbamothioate Solvents: N-Methyl-2-pyrrolidone ;  20 h, 140 °C
Riferimento
Pd- and Au-Induced Circular and Fibrous Polymer Gelation via Thiocarbonyl Groups and High Pd Catalyst Activity
Nagai, Daisuke ; et al, ACS Applied Polymer Materials, 2020, 2(6), 2211-2219

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Sodium nitrite ,  Sulfuric acid Solvents: Acetic acid ,  Water
1.2 Reagents: tert-Butanol
1.3 Reagents: 2,6-Di-tert-butyl-4-methylphenol Catalysts: Bis(dibenzylideneacetone)palladium Solvents: Propionic acid ,  Water
Riferimento
Palladium catalyzed process for making arylacrylic acids and their esters from arylamines and olefins
, European Patent Organization, , ,

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Isoamyl nitrite ,  Sulfuric acid Solvents: Methanol
1.2 Catalysts: Palladium diacetate
Riferimento
Process for the arylation of olefins by diazonium salts
, European Patent Organization, , ,

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Magnetite (Fe3O4) (carbon-supported, palladium nanoparticle-containing) ,  Palladium (magnetite/carbon-supported, nanoparticles) ,  Carbon (magnetite alloy, palladium nanoparticle-containing) Solvents: Dimethylformamide ;  2 h, 120 °C
Riferimento
Magnetically Recyclable Pd Nanoparticles Immobilized on Magnetic Fe3O4@C Nanocomposites: Preparation, Characterization, and Their Catalytic Activity toward Suzuki and Heck Coupling Reactions
Zhu, Maiyong; et al, Journal of Physical Chemistry C, 2011, 115(50), 24743-24749

Metodo di produzione 7

Condizioni di reazione
1.1 Catalysts: Palladium diacetate ,  Ethanesulfonic acid, 2-[[2-(3-pyridinyl)ethyl]amino]-, sodium salt (1:1) Solvents: Water ;  3 h, rt
Riferimento
Sodium 2-(2-pyridin-3-ylethylamino)ethanesulfonate: an efficient ligand and base for palladium-catalyzed Heck reaction in aqueous media
Pawar, Shivaji S.; et al, Tetrahedron Letters, 2008, 49(27), 4252-4255

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Oxygen Catalysts: Palladium diacetate ,  (3aR,7aR)-Octahydro-1,3-bis(2-methylphenyl)-2H-benzimidazole-2-thione Solvents: Methanol ;  4 h, rt
Riferimento
Synthesis of a Novel C2-Symmetric Thiourea and Its Application in the Pd-Catalyzed Cross-Coupling Reactions with Arenediazonium Salts under Aerobic Conditions
Dai, Mingji; et al, Organic Letters, 2004, 6(2), 221-224

Metodo di produzione 9

Condizioni di reazione
1.1 Catalysts: 1908483-91-9 (polystyrene supported) Solvents: Ethanol ;  2.25 h, rt
Riferimento
Synthesis of polystyrene-supported Pd(II)-NHC complex derived from theophylline as an efficient and reusable heterogeneous catalyst for the Heck-Matsuda cross-coupling reaction
Mohammadi, Elmira; et al, Journal of Molecular Catalysis A: Chemical, 2016, 418, 418-419

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Oxygen Catalysts: Potassium carbonate ,  Cobalt oxide (Co3O4) (on modified Vulcan XC72R support formed by pyrolysis with nitrogen-lig…) ;  24 h, 1 bar, 60 °C
Riferimento
Selective Oxidation of Alcohols to Esters Using Heterogeneous Co3O4-N@C Catalysts under Mild Conditions
Jagadeesh, Rajenahally V.; et al, Journal of the American Chemical Society, 2013, 135(29), 10776-10782

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Acetonitrile ,  Triethylamine ;  10 min, 0 °C
Riferimento
A microwave-accelerated esterification of α,β-unsaturated acids with alkyl or aryl carbonochloridate and triethylamine in acetonitrile as a novel esterifying reagent mixture
Pathania, Vinod; et al, Helvetica Chimica Acta, 2005, 88(4), 811-816

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  20 min, 70 °C
Riferimento
Magnetic iron oxide nanoparticles-N-heterocyclic carbene-palladium(II): a new, efficient and robust recyclable catalyst for Mizoroki-Heck and Suzuki-Miyaura coupling reactions
Hajipour, Abdol R.; et al, Applied Organometallic Chemistry, 2016, 30(7), 590-595

Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: 4-[3,5-Bis(1,1-dimethylethyl)-4-oxo-2,5-cyclohexadien-1-ylidene]-2,6-bis(1,1-dim… Catalysts: 1,8-Diazabicyclo[5.4.0]undec-7-ene ,  5H-Pyrrolo[2,1-c]-1,2,4-triazolium, 6,7-dihydro-2-(2,4,6-trimethylphenyl)-, chlo… Solvents: Dichloromethane-d2 ;  20 min, 23 °C
Riferimento
The effect of the N-mesityl group in NHC-catalyzed reactions
Mahatthananchai, Jessada; et al, Chemical Science, 2012, 3(1), 192-197

Metodo di produzione 14

Condizioni di reazione
1.1 Reagents: Tetrabutylammonium bromide Catalysts: Palladium(2+) Solvents: N-Methyl-2-pyrrolidone ;  2 h
Riferimento
Catalysis of a Bis-Caffeine Palladium(II) NHC-Pincer Complex
Bysewski, Oliver; et al, Inorganics, 2023, 11(4),

Metodo di produzione 15

Condizioni di reazione
1.1 Reagents: Triethylamine Catalysts: Palladium, [4,4′-bis[[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-nonadecafluorode… Solvents: Dimethylformamide ;  6 h, 150 °C
Riferimento
Palladium-catalyzed Heck reaction under thermomorphic mode
, Taiwan, , ,

Metodo di produzione 16

Condizioni di reazione
1.1 Catalysts: Boron trichloride
Riferimento
Esterification of carboxylic acids with boron trichloride
Dyke, C. A.; et al, Tetrahedron Letters, 2001, 42(24), 3959-3961

Metodo di produzione 17

Condizioni di reazione
1.1 Reagents: Thionyl chloride ;  4 h, reflux
Riferimento
Efficient synthesis and biological evaluation of 4-arylcoumarin derivatives
Sun, Jie; et al, Chinese Chemical Letters, 2011, 22(6), 667-670

Metodo di produzione 18

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  20 min, 70 °C
Riferimento
Magnetic iron oxide nanoparticles-N-heterocyclic carbene-palladium(II): a new, efficient and robust recyclable catalyst for Mizoroki-Heck and Suzuki-Miyaura coupling reactions
Hajipour, Abdol R.; et al, Applied Organometallic Chemistry, 2016, 30(7), 590-595

Metodo di produzione 19

Condizioni di reazione
1.1 Reagents: Iron pentacarbonyl Catalysts: Bromotrichloromethane Solvents: Chlorobenzene
1.2 Reagents: Hydrochloric acid Solvents: Water
Riferimento
Addition of α-halo carboxylic acid esters to para-substituted benzaldehydes in the presence of pentacarbonyliron
Terent'ev, A. B.; et al, Russian Journal of Organic Chemistry (Translation of Zhurnal Organicheskoi Khimii), 2001, 37(9), 1273-1275

Metodo di produzione 20

Condizioni di reazione
1.1 Reagents: Sodium bicarbonate ,  Triphenylphosphine ,  Water ;  1 - 24 h, rt
Riferimento
Chiral Magnesium(II) Binaphtholates as Cooperative Bronsted/Lewis Acid-Base Catalysts for the Highly Enantioselective Addition of Phosphorus Nucleophiles to α,β-Unsaturated Esters and Ketones
Hatano, Manabu; et al, Angewandte Chemie, 2013, 52(17), 4549-4553

Metodo di produzione 21

Condizioni di reazione
1.1 Catalysts: Ferrous ammonium sulfate hexahydrate Solvents: Dichloromethane ;  5 min, 28 °C
1.2 Reagents: Tetrabutylammonium hydroxide Solvents: Water ;  12 h, 28 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 7, 28 °C
Riferimento
Quantitative Methylation of Lignin Monomers Using Tetrabutylammonium Hydroxide and MeI and Applications in Organic Synthesis
Zuo, Yajie; et al, ACS Omega, 2023, 8(7), 7057-7062

Metodo di produzione 22

Condizioni di reazione
1.1 Reagents: Potassium carbonate ;  72 h, reflux
Riferimento
Experimental and theoretical study on the excited-state dynamics of ortho-, meta-, and para-methoxy methylcinnamate
Miyazaki, Yasunori; et al, Journal of Chemical Physics, 2014, 141(24), 244313/1-244313/12

Metodo di produzione 23

Condizioni di reazione
1.1 Catalysts: Palladium Solvents: Ethanol ;  5 h, rt
Riferimento
Magnetically recyclable Schiff-based palladium nanocatalyst [Fe3O4@SiNSB-Pd] and its catalytic applications in Heck reaction
Hafizi, Hamid; et al, Arabian Journal of Chemistry, 2022, 15(7),

Metodo di produzione 24

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Dichloromethane ;  1 h, rt
Riferimento
An expedient synthesis of new 2-(furoxan-3-yl)thiazolidin-4-one derivatives
Kumar, Singam Naveen; et al, ARKIVOC (Gainesville, 2016, (5), 32-49

Metodo di produzione 25

Condizioni di reazione
1.1 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone ,  Amberlyst 15 Solvents: Methanol ,  Toluene ;  40 min, 110 °C
Riferimento
Larvicidal and Structure-Activity Studies of Natural Phenylpropanoids and Their Semisynthetic Derivatives against the Tobacco Armyworm Spodoptera litura (Fab.) (Lepidoptera: Noctuidae)
Bhardwaj, Anu; et al, Chemistry & Biodiversity, 2010, 7(1), 168-177

Metodo di produzione 26

Condizioni di reazione
1.1 Reagents: Sodium pyruvate ,  Potassium carbonate ,  Sulfuric acid magnesium salt (1:1) ,  Oxygen Catalysts: 5H-Pyrrolo[2,1-c]-1,2,4-triazolium, 6,7-dihydro-2-(2,4,6-trimethylphenyl)-, tetr… Solvents: Methanol ;  24 h, 25 °C
Riferimento
Sodium pyruvate as a peroxide scavenger in aerobic oxidation under carbene catalysis
Wang, Guanjie; et al, Green Chemistry, 2020, 22(20), 6819-6826

Metodo di produzione 27

Condizioni di reazione
1.1 Catalysts: Calcium carbonate ,  Silver carbonate ,  Tempo ,  Palladium diacetate Solvents: Acetonitrile ;  8 h, 70 °C
Riferimento
Aryliodine(III) diacetates as substrates for Pd-Ag catalyzed arylation of alkenes
Evdokimov, Nikolai M.; et al, Tetrahedron Letters, 2011, 52(33), 4327-4329

Metodo di produzione 28

Condizioni di reazione
1.1 Solvents: Toluene ;  6 h, reflux
Riferimento
Synthesis of aculeatins A and B via iterative hydrolytic kinetic resolution
Harbindu, Anand; et al, Synthesis, 2010, (9), 1479-1484

Metodo di produzione 29

Condizioni di reazione
1.1 Reagents: Triethylamine Catalysts: 2230670-68-3 Solvents: Dimethylformamide ;  3 h, 90 °C
Riferimento
Syntheses, characterization, solution behavior and catalytic activity of trans-[(guanidine)2PdX2] (X = Cl and OC(O)R; R = Me, Ph and tBu) in Heck-Mizoroki coupling reactions involving chloroarenes/methyl acrylate
Elumalai, Palani; et al, Polyhedron, 2018, 151, 313-322

Metodo di produzione 30

Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: (SP-4-2)-Bis(acetato-κO)[3-methyl-5-[[4-(trimethoxysilyl)butyl]thio-κS]-4H-1,2,4… (silica-coated iron oxide nanoparticles-supported) Solvents: Water ;  6 h, 50 °C
Riferimento
Synthesis and characterization of 4-AMTT-Pd(II) complex over Fe3O4@SiO2 as supported nanocatalyst for Suzuki-Miyaura and Mizoroki-Heck cross-coupling reactions in water
Hajipour, Abdol R. ; et al, Applied Organometallic Chemistry, 2018, 32(3),

4-Methoxycinnamic Acid Methyl Ester Raw materials

4-Methoxycinnamic Acid Methyl Ester Preparation Products

4-Methoxycinnamic Acid Methyl Ester Fornitori

Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:832-01-9)4-Methoxycinnamic Acid Methyl Ester
Numero d'ordine:A840526
Stato delle scorte:in Stock
Quantità:100g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 06:50
Prezzo ($):323.0
Email:sales@amadischem.com
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:832-01-9)4-Methoxycinnamic Acid Methyl Ester
A840526
Purezza:99%
Quantità:100g
Prezzo ($):323.0
Email